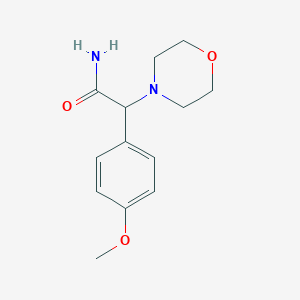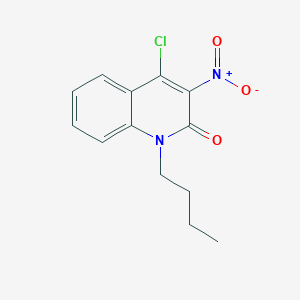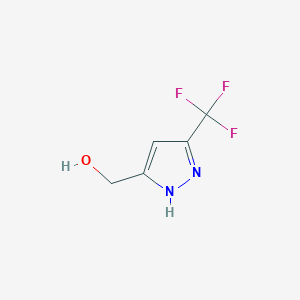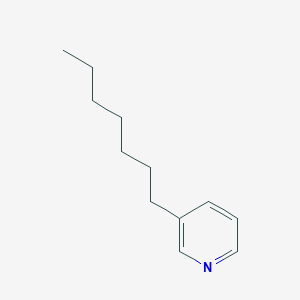
3-Heptylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptylpyridine is a chemical compound with the molecular formula C11H19N. It is a heterocyclic organic compound with a pyridine ring and a heptyl chain. The compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
3-Heptylpyridine has been studied for its potential applications in various fields. In medicine, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been used as a pesticide due to its ability to repel insects. In industry, it has been used as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3-Heptylpyridine is not fully understood. However, it has been found to inhibit the growth of bacteria by disrupting their cell membrane. It has also been found to repel insects by interfering with their olfactory system.
Biochemical and Physiological Effects
Studies have shown that 3-Heptylpyridine has low toxicity and is not harmful to humans or animals at low concentrations. However, at high concentrations, it can cause irritation to the skin and eyes. In addition, it has been found to have a slight mutagenic effect on cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Heptylpyridine in lab experiments is its low toxicity, making it a safer alternative to other chemicals. However, its low solubility in water can make it difficult to work with in aqueous solutions. In addition, its high cost and low yield from the synthesis process can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-Heptylpyridine. One direction is the development of new antibiotics based on its antimicrobial properties. Another direction is the development of new insect repellents based on its ability to repel insects. Additionally, further research is needed to fully understand its mechanism of action and potential mutagenic effects on cells. Finally, improvements in the synthesis process could lead to higher yields and lower costs, making it more accessible for use in various fields.
Synthesis Methods
The synthesis of 3-Heptylpyridine involves the reaction of heptanal with ammonia and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of 3-Heptylpyridine. The yield of the synthesis process is typically around 50%.
properties
CAS RN |
103037-27-0 |
|---|---|
Product Name |
3-Heptylpyridine |
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-heptylpyridine |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-6,8H2,1H3 |
InChI Key |
YQXWJSLWMQLIAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
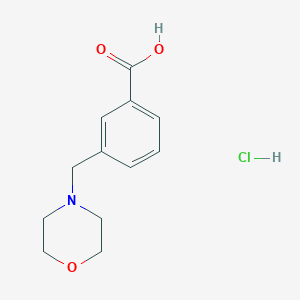


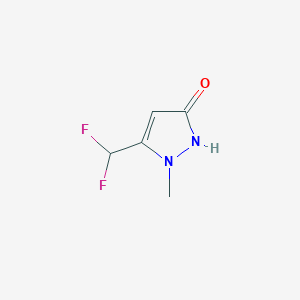

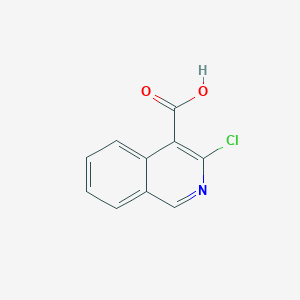
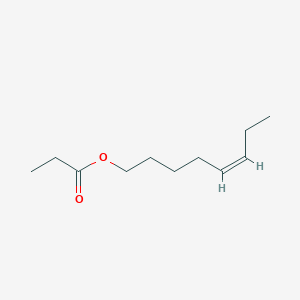

![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
